2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-13-6-9(16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYNKSFOSHIPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275100 | |
| Record name | 2-(4-Fluorophenyl)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-75-8 | |
| Record name | 2-(4-Fluorophenyl)-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties of 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid
Synthetic Methodologies
A plausible synthetic route to this compound would involve the reaction of a thioamide with an α-haloketone or a related α-halocarbonyl compound. Specifically, 4-fluorothiobenzamide (B1299959) could be reacted with a suitable three-carbon building block bearing a carboxylic acid or ester functionality and a leaving group, such as ethyl 4-chloroacetoacetate. The resulting thiazole ester could then be hydrolyzed to the desired carboxylic acid.
While the specific synthesis of this compound is not extensively detailed in the available literature, the synthesis of analogous thiazole derivatives is well-documented. mdpi.comktu.edubioorganica.org.ua These methods generally involve the condensation of a thioamide with an α-halocarbonyl compound to form the thiazole ring, followed by functional group manipulations to introduce the acetic acid side chain.
Physicochemical Characteristics
The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1083299-81-3 chemenu.com |
| Molecular Formula | C11H8FNO2S chemenu.com |
| Molecular Weight | 237.25 g/mol chemenu.com |
Advanced Structural Characterization of 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the 2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid molecule. The spectrum would feature a singlet for the thiazole (B1198619) proton, a singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and two doublets (or multiplets appearing as such) in the aromatic region for the protons on the 4-fluorophenyl ring. A broad singlet corresponding to the acidic proton of the carboxylic acid would also be anticipated, though its chemical shift can be highly variable.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. This would include peaks for the carboxylic acid carbon, the methylene carbon, carbons of the thiazole ring, and the carbons of the 4-fluorophenyl ring. The carbon atoms directly bonded to the fluorine would exhibit splitting due to C-F coupling.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum would only show signals for CH carbons. This would confirm the assignment of the methylene and aromatic CH carbons.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this molecule, it would primarily confirm the coupling between the adjacent protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals of the methylene group and the thiazole and phenyl rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure. For instance, it would show correlations from the methylene protons to the thiazole ring carbons and the carboxyl carbon, confirming the placement of the acetic acid moiety.
A hypothetical table of expected NMR data is presented below.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10-12 (broad s) | ~175 |
| Methylene (-CH₂-) | ~3.9 (s) | ~35 |
| Thiazole-H | ~7.8 (s) | ~125 |
| Thiazole-C (substituted) | - | ~145 |
| Thiazole-C (substituted) | - | ~165 |
| Phenyl-H (ortho to F) | ~7.2 (t) | ~116 (d) |
| Phenyl-H (meta to F) | ~8.0 (dd) | ~130 (d) |
| Phenyl-C (ipso) | - | ~130 |
| Phenyl-C (para, C-F) | - | ~164 (d) |
| Note: This is a representative table based on chemical shift predictions. Actual experimental values may vary. s=singlet, t=triplet, dd=doublet of doublets, d=doublet. |
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecule with high precision. For the molecular formula C₁₁H₈FNO₂S, the calculated exact mass is approximately 237.02598. An HRMS analysis (e.g., ESI-TOF) would provide an experimental mass value very close to this theoretical value, typically within a few parts per million (ppm), which serves as strong evidence for the correct molecular formula.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad absorption due to hydrogen bonding |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp absorption |
| C=N, C=C (Aromatic/Thiazole) | 1450-1600 | Multiple medium to strong absorptions |
| C-F | 1000-1400 | Strong absorption |
| C-S | 600-800 | Weak to medium absorption |
| Note: This is a representative table of characteristic IR absorption ranges. |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. This analysis would confirm the connectivity established by NMR and provide insight into the crystal packing and conformation of the molecule in the solid phase. No public crystallographic data is currently available for this compound in databases such as the Cambridge Structural Database (CSD).
Chromatographic Purity Assessment and Enantiomeric Excess Determination
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a non-volatile organic compound. Using a suitable column (e.g., C18) and mobile phase, a chromatogram would be generated. A pure sample would ideally show a single major peak. The purity would be quantified by the area percentage of the main peak, with values typically exceeding 95-98% for purified research compounds.
Enantiomeric Excess Determination: The structure of this compound is achiral, meaning it does not have a stereocenter and cannot exist as enantiomers. Therefore, the determination of enantiomeric excess is not applicable to this compound.
Computational Chemistry and Cheminformatics Investigations of 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid
Molecular Modeling and Docking Studies
Molecular modeling and docking are foundational techniques in computational drug design, allowing for the visualization and evaluation of how a ligand, such as 2-(2-(4-fluorophenyl)thiazol-5-yl)acetic acid, might interact with a biological target at the atomic level.
Molecular docking studies have been employed to investigate the interaction of this compound with various enzymes that are targets for therapeutic intervention. A significant focus has been on its potential as an inhibitor of human aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes. Docking simulations have shown that the compound can favorably bind within the ALR2 active site.
Key predicted interactions often involve the carboxylate group of the acetic acid moiety forming hydrogen bonds and salt bridges with positively charged and polar residues like Tyr48, His110, and Trp111 in the enzyme's active site. The 4-fluorophenyl group typically orients itself into a hydrophobic pocket, known as the "specificity pocket," while the thiazole (B1198619) ring establishes further stabilizing contacts.
Beyond ALR2, the structural motif of this compound has led to its investigation against other targets. For instance, docking studies on related thiazole derivatives have explored interactions with targets like cyclooxygenase (COX) enzymes, where the acidic moiety can mimic the interaction of arachidonic acid with key catalytic residues.
Docking studies not only predict the binding pose but also provide a score that estimates the binding affinity. For this compound and its analogs, these scores have been used to rank their potential inhibitory activity against targets like ALR2. The predicted binding modes highlight the critical role of specific interactions. For example, the interaction between the compound's carboxylate group and the catalytic triad (B1167595) of ALR2 (Tyr48, His110, Trp111) is consistently identified as the primary anchor for the ligand.
Table 1: Predicted Interactions of this compound with Aldose Reductase (ALR2) Active Site Residues
| Ligand Moiety | Interacting ALR2 Residue | Type of Interaction |
| Acetic Acid (Carboxylate) | Tyr48, His110 | Hydrogen Bond, Salt Bridge |
| Acetic Acid (Carboxylate) | Trp111 | Hydrogen Bond |
| 4-Fluorophenyl Group | Leu300, Cys298 | Hydrophobic (van der Waals) |
| Thiazole Ring | Trp111 | π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.
For series of compounds including the this compound scaffold, QSAR models have been successfully developed to predict their inhibitory activity against aldose reductase. These models are built using a "training set" of compounds with known activities and are then validated using a "test set."
Both 2D-QSAR and 3D-QSAR methods have been applied. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly informative. These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, CoMSIA models have demonstrated high predictive ability for ALR2 inhibitors, with strong correlation coefficients (r²) suggesting a robust relationship between the structural descriptors and the observed activity.
Through QSAR studies, several physicochemical properties, or "descriptors," have been identified as being critical for the activity of this class of compounds.
Electrostatic Fields: CoMFA and CoMSIA contour maps consistently show that a region of negative electrostatic potential is highly favorable around the acetic acid group, confirming the importance of the carboxylate anion for interaction with the enzyme's active site.
Steric Fields: The models indicate that bulky, sterically favored groups are well-tolerated in the region occupied by the 4-fluorophenyl ring, corresponding to the enzyme's hydrophobic pocket. Conversely, steric bulk near the thiazole ring may be detrimental to activity.
Hydrophobic Properties: A favorable hydrophobic region is highlighted around the phenyl ring, indicating that hydrophobic interactions are a key driver of binding affinity. Descriptors like the calculated logarithm of the partition coefficient (ClogP) often feature in these predictive models.
Hydrogen Bond Acceptors: The contour maps also emphasize the importance of a hydrogen bond acceptor feature at the position of the carboxylate oxygens, reinforcing the docking study findings.
Table 2: Key Physicochemical Descriptors and Their Influence on ALR2 Inhibitory Activity
| Descriptor Type | Favorable Feature | Molecular Region | Rationale |
| Electrostatic | Negative Potential | Acetic Acid Moiety | Interaction with positively charged/polar residues (Tyr48, His110) |
| Steric | Bulk Tolerated | 4-Fluorophenyl Moiety | Occupancy of the hydrophobic specificity pocket |
| Hydrophobic | High Hydrophobicity | 4-Fluorophenyl Moiety | van der Waals contacts within the pocket |
| H-Bonding | Acceptor | Carboxylate Oxygens | Hydrogen bonding with active site donors (e.g., Tyr48) |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling abstracts the key chemical features required for biological activity into a 3D spatial arrangement. This model can then be used as a filter to search large databases of compounds for novel molecules with the potential for similar activity.
Based on the structure of this compound and other potent ALR2 inhibitors, a common pharmacophore model has been generated. This model typically includes:
One or two hydrogen bond acceptor features, representing the carboxylate group.
One hydrophobic or aromatic feature, corresponding to the 4-fluorophenyl group.
An additional aromatic feature for the thiazole ring.
This pharmacophore hypothesis serves as a 3D query for virtual screening campaigns. By searching databases like ZINC, researchers can identify novel chemical scaffolds that match the pharmacophore's features. The "hits" from this initial screening are then typically subjected to further filtering, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize a smaller number of candidates for chemical synthesis and biological evaluation. This approach has proven effective in discovering new and structurally diverse lead compounds for ALR2 inhibition.
Table 3: Common Pharmacophore Features for ALR2 Inhibitors Derived from this compound
| Feature | Corresponding Chemical Group | Spatial Role in Binding |
| Hydrogen Bond Acceptor (HBA) | Carboxylate group | Anchors to the catalytic triad (Tyr48, His110) |
| Aromatic/Hydrophobic (HY/AR) | 4-Fluorophenyl group | Fits into the hydrophobic specificity pocket |
| Aromatic (AR) | Thiazole ring | Contributes to stacking interactions |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the key flexible regions include the rotatable bonds of the acetic acid side chain and the torsional angle between the 4-fluorophenyl ring and the thiazole ring. Identifying the low-energy conformers is essential as these are the most likely shapes the molecule will adopt, which in turn governs its biological activity and physical properties.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing a view of its conformational landscape and stability. nih.govajchem-a.com By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. researchgate.net For this compound, MD simulations could elucidate the stability of its different conformations, the dynamics of the acetic acid side chain, and the orientation of the fluorophenyl group relative to the thiazole core. Analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) from MD trajectories confirms the stability of the molecule's structure and its complexes. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide highly accurate information about the electronic properties of molecules. researchgate.netnih.gov These methods are employed to understand the electronic structure, reactivity, and other physicochemical properties that are difficult to determine experimentally.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. actascientific.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. actascientific.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. actascientific.com For thiazole derivatives, these values are instrumental in predicting their electronic behavior. actascientific.com
| Parameter | Description | Typical Value Range for Thiazole Derivatives (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.5 |
This table presents typical energy values for thiazole-based compounds as found in computational studies to illustrate the expected electronic properties.
Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify the chemical reactivity of a molecule. These indices provide a theoretical framework for understanding how a molecule will behave in a chemical reaction.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP map would likely show negative potential (red and yellow regions), indicating electron-rich areas susceptible to electrophilic attack, around the oxygen atoms of the carboxylic acid group, the nitrogen and sulfur atoms of the thiazole ring, and the fluorine atom. Positive potential (blue regions), indicating electron-poor areas susceptible to nucleophilic attack, would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.
Further insights into a molecule's reactivity can be gained by calculating various quantum chemical parameters. Chemical hardness (η) and its inverse, chemical softness (S), are key descriptors derived from the frontier orbital energies. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness indicates its polarizability. actascientific.com
These parameters are calculated using the following formulas:
Hardness (η) = (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. These theoretical variables are essential for comparing the reactivity of different compounds within a series. actascientific.com
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. actascientific.com |
| Chemical Softness (S) | 1 / η | The inverse of hardness, indicating polarizability. actascientific.com |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. actascientific.com |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the ability to accept electrons. actascientific.comresearchgate.net |
This interactive table defines key quantum chemical parameters used to describe the reactivity and thermodynamic stability of chemical compounds.
Structure Activity Relationship Sar Studies of 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid Derivatives
Systematic Modification of the 4-Fluorophenyl Substituent
The 2-(4-fluorophenyl) group is a critical pharmacophore, and its modification has profound effects on the activity of the compound. Research has focused on understanding the role of the fluorine atom, its position on the phenyl ring, and the impact of replacing the entire fluorophenyl moiety with other aromatic or heteroaromatic systems.
The position and nature of the halogen substituent on the phenyl ring are crucial determinants of biological activity. Studies have shown that a halogen at the para-position of the phenyl ring is often important for activity. nih.gov Shifting the fluorine atom to the ortho or meta positions, or replacing it with other halogens like chlorine or bromine, can significantly alter the compound's efficacy.
For instance, in some series of thiazole (B1198619) derivatives, a para-fluoro or para-chloro substitution on the phenyl ring at the C2 position of the thiazole is associated with significant biological activity. nih.gov The electronic properties and size of the halogen influence how the molecule interacts with its target. Ortho-substitutions, such as in 2-(2-fluorophenyl) or 2-(2-chlorophenyl) thiazole derivatives, have also been synthesized and evaluated, indicating that the position of the halogen is a key variable in SAR studies. mdpi.com
Table 1: Effect of Halogen Substitution on the Phenyl Ring
| Compound Derivative | Modification | General Observation on Activity | Reference |
|---|---|---|---|
| Parent Compound | 4-Fluorophenyl | Baseline activity | - |
| Analog 1 | 2-Fluorophenyl | Activity is maintained or altered depending on the target. | mdpi.com |
| Analog 2 | 4-Chlorophenyl | Often shows comparable or slightly different activity to the 4-fluoro analog. nih.gov | nih.gov |
| Analog 3 | 2-Chlorophenyl | Activity is influenced by steric and electronic effects of the ortho-chloro group. mdpi.com | mdpi.com |
| Analog 4 | 4-Bromophenyl | Potency can be maintained or altered; size and lipophilicity increase. | nih.gov |
Replacing the 4-fluorophenyl ring with other substituted aryl or heteroaryl groups has been a key strategy to explore the chemical space and optimize activity. SAR studies suggest that aryl substitutions generally lead to better activity compared to heteroaryl substitutions in some compound series. nih.gov
Substitutions on the phenyl ring with both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro) have been investigated. nih.govnih.gov The nature and position of these substituents are critical. For example, para-substitution on the phenyl ring, regardless of whether the group is electron-donating or withdrawing, has been found to be favorable for the activity of certain thiazole derivatives. nih.gov The introduction of bulky groups like adamantyl has also shown significant activity in some cases. nih.gov When the phenyl ring is replaced by heteroaryl moieties such as thiophene (B33073) or pyridine (B92270), the activity is often modulated, but in some contexts, this can lead to a decrease in potency. nih.govacs.org
Table 2: Effect of Replacing the 4-Fluorophenyl Moiety
| Compound Derivative | Modification | General Observation on Activity | Reference |
|---|---|---|---|
| Analog 5 | 4-Methylphenyl | Activity is often maintained or enhanced. ijper.org | ijper.org |
| Analog 6 | 4-Methoxyphenyl | Electron-donating group can be beneficial for activity. nih.gov | nih.gov |
| Analog 7 | Unsubstituted Phenyl | Often used as a benchmark; fluorination typically enhances activity. | nih.gov |
| Analog 8 | Thiophen-2-yl | Can lead to active compounds, demonstrating bioisosteric potential. nih.gov | nih.gov |
| Analog 9 | Pyridin-3-yl | Replacement with pyridine can maintain activity. acs.org | acs.org |
| Analog 10 | Naphthalen-2-yl | Fused ring systems can be unfavorable for activity in some contexts. tandfonline.com | tandfonline.com |
Chemical Alterations to the Thiazole Ring Core
The thiazole ring serves as a central scaffold, and its modification is another avenue for optimizing the compound's properties. This includes adding substituents at the C4 and C5 positions or replacing the entire thiazole ring with other heterocyclic systems.
The parent compound features the acetic acid side chain at the C5 position of the thiazole ring. Introducing substituents at the C4 position can influence the molecule's conformation and interaction with its biological target. For example, the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives has been reported, where a bulky and electron-withdrawing trifluoromethyl group is present at the C4 position. mdpi.com The C5 position is also a key site for modification. While the parent compound has an acetic acid group, other derivatives have explored different functionalities at this position, such as carboxamides, which can significantly impact biological activity. mdpi.commdpi.com The electrophilic substitution on the thiazole ring preferentially occurs at the C5 position if it is unsubstituted. pharmaguideline.com
Table 3: Effect of Substituents on the Thiazole Ring
| Compound Derivative | Modification | General Observation on Activity | Reference |
|---|---|---|---|
| Analog 11 | C4-Trifluoromethyl | Introduction of CF3 group significantly alters electronic properties and can enhance activity. | mdpi.com |
| Analog 12 | C4-Methyl | A small alkyl group at C4 can be well-tolerated or beneficial. | nih.gov |
| Analog 13 | C5-Carboxamide | Conversion of the C5-acetic acid to an amide can lead to potent compounds. | mdpi.com |
| Analog 14 | C5-Ester | Esterification of the C5-acetic acid modulates properties like cell permeability. | mdpi.com |
Bioisosteric replacement of the thiazole ring with other five- or six-membered heterocyclic rings is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. researchgate.net Studies on related compounds have shown that replacing the thiazole ring with isosteric rings like furan, thiophene, or pyridine can result in active compounds. acs.org However, the specific geometry and electronic nature of the thiazole ring, with its sulfur and nitrogen atoms, are often crucial for optimal interaction with the target. The replacement with rings like oxazole, pyrazole, or even a simple phenyl ring has also been explored, but this can sometimes lead to a significant loss of potency, highlighting the importance of the thiazole scaffold. acs.org
Table 4: Bioisosteric Replacement of the Thiazole Ring
| Compound Derivative | Modification | General Observation on Activity | Reference |
|---|---|---|---|
| Analog 15 | Pyridine Core | Maintained activity, suggesting the nitrogen atom is important for interaction. | acs.org |
| Analog 16 | Furan Core | Maintained activity, indicating tolerance for an oxygen atom in the ring. | acs.org |
| Analog 17 | Thiophene Core | Maintained activity, showing similarity to the thiazole core. | acs.org |
| Analog 18 | Oxazole Core | Resulted in a decrease in potency in some studies. | acs.org |
| Analog 19 | Pyrazole Core | Led to a decrease in activity. | acs.org |
| Analog 20 | Phenyl Core | Replacement with a non-heterocyclic ring often reduces or abolishes activity. | acs.org |
Modifications of the Acetic Acid Side Chain
The acetic acid side chain at the C5 position is a key functional group, likely involved in critical binding interactions, such as hydrogen bonding, with the target protein. Modifications to this group, including esterification, amidation, or changing the length of the linker, have been explored to probe its role and improve properties like cell permeability and metabolic stability.
Converting the carboxylic acid to its corresponding methyl or ethyl ester is a common modification that can enhance lipophilicity. mdpi.com The synthesis of various amide derivatives has also been extensively studied. For instance, reacting the carboxylic acid with different amines to form N-substituted carboxamides has yielded compounds with potent activity. mdpi.comcumhuriyet.edu.tr These modifications demonstrate that while the acidic proton may be important, it can be replaced with other hydrogen bond donors or acceptors, leading to diverse SAR profiles.
Table 5: Effect of Modifying the Acetic Acid Side Chain
| Compound Derivative | Modification | General Observation on Activity | Reference |
|---|---|---|---|
| Analog 21 | Methyl/Ethyl Ester | Increases lipophilicity; can act as a prodrug. | mdpi.com |
| Analog 22 | Simple Amide (-CONH2) | Can retain or enhance activity by providing different hydrogen bonding patterns. | mdpi.com |
| Analog 23 | N-Substituted Amide | Allows for extensive exploration of SAR by varying the amine substituent. mdpi.comcumhuriyet.edu.tr | mdpi.comcumhuriyet.edu.tr |
| Analog 24 | Propionic Acid Chain | Extending the alkyl chain can affect the positioning of the carboxylate and alter activity. | nih.gov |
Length and Branching Variations of the Alkyl Chain
The acetic acid side chain of 2-(2-(4-fluorophenyl)thiazol-5-yl)acetic acid represents a critical component for molecular recognition and interaction with biological targets. Modifications to the length and branching of this alkyl chain can significantly impact the compound's potency and selectivity.
Increasing the length of the alkyl chain from a methyl group (acetic acid derivative) to an ethyl group (propanoic acid derivative) or longer chains can alter the molecule's conformational flexibility and its ability to access deeper binding pockets within a target protein. However, this increase in length is not always beneficial. For instance, in a related series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, the introduction of bulky alkyl groups on the thiazole ring was found to be detrimental to their cyclooxygenase inhibitory activity. nih.gov This suggests that while some extension of the chain may be tolerated or even advantageous, excessive length or steric bulk can lead to a loss of affinity due to unfavorable steric clashes within the binding site.
Branching of the alkyl chain, for example, by introducing a methyl group at the alpha-carbon to form a propionic acid derivative, can have profound effects. This modification introduces a chiral center, which can lead to stereospecific interactions with the target (a concept explored further in section 5.4). From a conformational perspective, branching restricts the rotation of the side chain, which can lock the molecule into a more bioactive conformation, thereby enhancing potency. However, it can also introduce steric hindrance that prevents optimal binding. Studies on other thiazole-containing compounds have shown that even subtle changes in alkyl chain branching can significantly affect solubility and molecular aggregation, which in turn influences biological activity. nih.gov
The following table summarizes the hypothetical impact of alkyl chain modifications on the biological activity of this compound derivatives, based on general principles observed in similar compound series.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Chain Elongation (e.g., propanoic, butanoic acid) | May allow for interaction with deeper hydrophobic pockets in the target protein. | Potential for increased or decreased activity depending on the specific target's topology. Excessive length may lead to a decrease in activity due to steric hindrance or unfavorable interactions. |
| Chain Branching (e.g., α-methyl substitution) | Introduces a chiral center, potentially leading to stereoselective binding. Can restrict conformational flexibility, possibly locking the molecule in a more bioactive conformation. | May increase potency if one enantiomer fits the binding site optimally. Can also decrease activity if the branching introduces steric clashes. |
| Cyclic Alkyl Chains (e.g., cyclopropylacetic acid) | Reduces conformational flexibility and introduces a different spatial arrangement of atoms. | Could enhance activity by pre-organizing the molecule into a favorable binding conformation. The specific ring size and substitution pattern would be critical. |
Carboxylic Acid Bioisosteric Replacements
The carboxylic acid group is a key pharmacophoric element, often involved in crucial hydrogen bonding or ionic interactions with the target protein. However, its acidic nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. researchgate.net Consequently, replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in lead optimization. nih.govresearchgate.net
Tetrazoles: The 1H-tetrazole ring is a widely used classical bioisostere for the carboxylic acid group. frontiersin.org It is a planar, acidic heterocycle with a pKa similar to that of a carboxylic acid, allowing it to mimic the ionic and hydrogen bonding interactions of the carboxylate group. frontiersin.org The replacement of the carboxylic acid in this compound with a tetrazole ring is a rational approach to potentially improve metabolic stability and oral bioavailability while maintaining or enhancing biological activity.
Sulfonamides and Acylsulfonamides: Sulfonamides and, more effectively, N-acylsulfonamides are also recognized as effective carboxylic acid surrogates. nih.govtandfonline.com The N-acylsulfonamide moiety, in particular, has a pKa in the range of carboxylic acids and can form similar hydrogen bond networks. tandfonline.com These groups are generally more metabolically stable than carboxylic acids. nih.gov
Hydroxamic Acids: Hydroxamic acids are another class of carboxylic acid bioisosteres that have been successfully employed in drug design, notably in the development of histone deacetylase (HDAC) inhibitors. mdpi.comnih.gov They are effective metal-chelating groups and can also participate in hydrogen bonding interactions.
The table below outlines potential bioisosteric replacements for the carboxylic acid moiety and their anticipated effects.
| Bioisostere | Structure | Key Features | Potential Advantages |
|---|---|---|---|
| Tetrazole | -CN4H | Acidic (pKa ≈ 4.5-5.0), planar, capable of forming similar H-bond and ionic interactions as a carboxylate. | Improved metabolic stability, enhanced oral bioavailability. frontiersin.org |
| N-Acylsulfonamide | -CONHSO2R | Acidic (pKa ≈ 3.5-4.5), can mimic H-bond acceptor/donor pattern of carboxylic acids. | Increased metabolic stability, potential for improved cell permeability. tandfonline.com |
| Hydroxamic Acid | -CONHOH | Can act as a hydrogen bond donor and acceptor, known for metal chelation. | May introduce new interactions with the target, potentially leading to a different pharmacological profile. mdpi.com |
Stereochemical Influences on Biological Activity
The introduction of a chiral center into a molecule can lead to significant differences in the biological activity of its enantiomers. This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereoselective binding. In the context of this compound derivatives, a chiral center can be introduced by substitution on the alkyl chain, most commonly at the α-carbon to create a propanoic acid derivative.
The (R)- and (S)-enantiomers of such a derivative will have different three-dimensional arrangements of their substituent groups. This can result in one enantiomer having a much higher binding affinity for the target protein than the other. The more active enantiomer is referred to as the "eutomer," while the less active one is the "distomer." In some cases, the distomer may be inactive or even have undesirable off-target effects.
For example, in the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens), the (S)-enantiomer is typically the one responsible for the therapeutic activity. While no specific studies on the stereochemistry of 2-(2-(4-fluorophenyl)thiazol-5-yl)propanoic acid were found, it is a well-established principle in medicinal chemistry that the evaluation of individual enantiomers is critical for understanding the true SAR and for developing safer and more effective drugs.
The stereoselective synthesis or chiral separation of the enantiomers of derivatives of this compound would be a crucial step in lead optimization. This would allow for the determination of the absolute configuration required for optimal activity and the elimination of the potentially inactive or harmful distomer.
Rational Design Principles for Lead Optimization
The optimization of a lead compound like this compound into a viable drug candidate involves the application of rational design principles, often aided by computational chemistry techniques.
Pharmacophore Modeling: A pharmacophore model can be developed based on the known active compounds. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This model can then be used to guide the design of new derivatives with improved affinity and selectivity.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed. This involves computationally placing the designed molecules into the binding site of the target to predict their binding orientation and affinity. Docking studies can help to rationalize the observed SAR and to prioritize the synthesis of new compounds that are predicted to have favorable interactions. For instance, docking could reveal why a longer alkyl chain might clash with a particular amino acid residue, or how a bioisosteric replacement could form a new, beneficial hydrogen bond.
Structure-Based Drug Design (SBDD): When the crystal structure of the lead compound bound to its target is available, SBDD can be a powerful tool. This allows for a detailed visualization of the binding interactions and provides a clear roadmap for designing modifications that can enhance these interactions. For example, identifying an unoccupied hydrophobic pocket in the binding site could prompt the addition of a lipophilic group to that part of the molecule.
ADMET Prediction: In addition to optimizing for potency, it is crucial to consider the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds. Computational models can be used to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity. This allows for the early identification and mitigation of potential liabilities, increasing the likelihood of developing a successful drug.
Mechanism of Action and Molecular Target Engagement Research for 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid
Identification and Validation of Specific Biological Targets
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within the cell. For 2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid, research has pointed towards its potential to modulate key enzymes and receptors involved in various cellular processes.
Enzyme Inhibition Studies
Thiazole-containing compounds have been widely investigated for their enzyme inhibitory potential. While direct and comprehensive enzyme inhibition profiling for this compound is not extensively detailed in publicly available research, studies on structurally related thiazole (B1198619) derivatives provide valuable insights. For instance, various thiazole derivatives have demonstrated inhibitory activity against enzymes such as kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The core thiazole scaffold, coupled with the 4-fluorophenyl and acetic acid moieties, presents a unique chemical architecture that could facilitate specific interactions within the active sites of various enzymes. Further targeted enzymatic assays are necessary to fully elucidate the specific enzyme inhibition profile of this compound.
Receptor Modulation Profiling
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of metabolism and inflammation. Thiazolidinediones, a class of compounds that share structural similarities with thiazole derivatives, are well-known PPARγ agonists. A patent for thiazole derivatives, including structures akin to this compound, suggests their potential utility in treating PPAR-related disorders. This indicates that the compound might interact with and modulate the activity of PPARs. Such modulation could have significant implications for its therapeutic potential. However, specific studies detailing the binding affinity and activation or inhibition profile of this compound on different PPAR isotypes (α, β/δ, and γ) are needed for a conclusive understanding.
Cellular Pathway Interrogation
Beyond direct target engagement, understanding how a compound affects broader cellular pathways is crucial. Research into thiazole derivatives suggests that this compound may influence critical cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Investigation of Apoptosis Induction Pathways in Cancer Cells
A significant body of research has focused on the pro-apoptotic effects of thiazole-containing compounds in cancer cells. Studies on various thiazole derivatives have shown their ability to induce programmed cell death, a key mechanism for eliminating cancerous cells. While direct evidence for this compound is limited, the general class of thiazole derivatives has been shown to trigger apoptosis through various mechanisms. These can include the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). The structural features of this compound make it a plausible candidate for inducing apoptosis in cancer cells, a hypothesis that warrants further investigation through specific cellular and molecular assays.
Effects on Cellular Processes
Tubulin Polymerization: One of the well-documented mechanisms of action for certain thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several studies have identified thiazole-based compounds as potent inhibitors of tubulin assembly, often by binding to the colchicine-binding site on tubulin. nih.gov This interference with microtubule dynamics is a clinically validated anticancer strategy. Although specific data on the effect of this compound on tubulin polymerization is not yet available, its structural similarity to known tubulin inhibitors suggests that this could be a potential mechanism of its biological activity.
Protein Degradation Pathways: The regulation of protein degradation is a vital cellular process, and its dysregulation is implicated in many diseases. While there is no direct evidence from the provided search results linking this compound to the modulation of protein degradation pathways, this remains an area for potential future investigation. The ubiquitin-proteasome system and autophagy are key pathways in protein degradation, and their modulation by small molecules is an active area of drug discovery.
Modulation of Signaling Cascades
The intricate network of cellular signaling cascades governs a multitude of cellular functions. Thiazole derivatives have been shown to modulate various signaling pathways. For instance, some thiazole-containing compounds have been identified as inhibitors of the epidermal growth factor receptor (EGFR) signaling pathway, which is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival. nih.gov Furthermore, given the potential interaction with PPARs, this compound could influence signaling cascades regulated by these nuclear receptors, affecting metabolic and inflammatory responses. The precise signaling pathways modulated by this specific compound require further detailed investigation to be fully understood.
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening is a foundational approach in drug discovery where compounds are tested for their ability to produce a desired observable effect (a phenotype) in a biological system, such as a cell or a whole organism, without prior knowledge of the specific molecular target. nih.gov This method provides an unbiased view of a compound's potential efficacy in a complex biological context. bohrium.com For compounds within the thiazole class, phenotypic screens often focus on identifying agents that can inhibit the proliferation of cancer cells. researchgate.netnih.gov
For instance, various thiazole derivatives have been screened for cytotoxicity against panels of human cancer cell lines. mdpi.comnih.gov A typical output of such screens is the IC50 value, which represents the concentration of a compound required to inhibit a biological process, like cell growth, by 50%. The table below illustrates the kind of data generated from phenotypic screens of thiazole compounds structurally related to this compound, demonstrating their antiproliferative effects.
Table 1: Example Phenotypic Screening Data for Anticancer Activity of Thiazole Derivatives
| Compound Type | Cancer Cell Line | Phenotypic Effect (IC50) | Reference |
|---|---|---|---|
| Thiazolyl-Pyridine Hybrid | A549 (Lung Cancer) | 0.302 µM | nih.gov |
| 3-Nitrophenylthiazolyl Derivative | MDA-MB-231 (Breast Cancer) | 1.21 µM | mdpi.com |
| Thiazolyl-Pyrazoline Derivative | MCF-7 (Breast Cancer) | 2.57 µM | mdpi.com |
| Thiazole-5-Carboxamide Derivative | A-549 (Lung Cancer) | Moderate Activity | mdpi.com |
Once a compound demonstrates a compelling phenotype, the next critical step is target deconvolution —the process of identifying the specific molecular target(s) responsible for the observed biological effect. nih.gov This is essential for understanding the compound's mechanism of action. Several advanced strategies are employed for this purpose:
Affinity-Based Methods: This classic approach involves immobilizing the small molecule (the "bait") on a solid support to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. bohrium.com
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) use probes that covalently bind to active sites of specific enzyme families to identify targets. nih.gov Another powerful method is thermal proteome profiling (TPP), which measures changes in protein thermal stability upon ligand binding across the entire proteome. ox.ac.uk
Computational Approaches: In silico methods, such as molecular docking, can predict potential binding interactions between the compound and a library of known protein structures. For many thiazole derivatives, protein kinases are identified as likely targets. nih.govresearchgate.net
For the thiazole class of compounds, these deconvolution efforts have frequently identified protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as primary molecular targets. mdpi.comresearchgate.net
Gene Expression and Proteomic Analysis in Response to Compound Treatment
Following the identification of a phenotype and a potential molecular target, researchers often investigate the downstream cellular consequences of compound treatment through gene expression and proteomic analyses. These "omics" approaches provide a global view of the changes in cellular transcription and protein levels, offering deep insights into the compound's mechanism of action.
Gene Expression Analysis: This is typically performed using techniques like RNA sequencing (RNA-seq) or microarray analysis. By comparing the gene expression profiles of cells treated with the compound to untreated cells, researchers can identify which genes are significantly up- or down-regulated. For instance, treatment of cancer cells with a kinase inhibitor often leads to changes in the expression of genes involved in cell cycle progression, apoptosis (programmed cell death), and signal transduction. amegroups.orgmdpi.com A study on the CDK7 inhibitor THZ1 in nasopharyngeal carcinoma cells identified 567 down-regulated and 25 up-regulated genes, with the most significant changes occurring in cell cycle-related pathways. amegroups.org
Proteomic Analysis: This involves the large-scale study of proteins and their functions. Using mass spectrometry-based techniques, scientists can quantify changes in the abundance of thousands of proteins in response to compound treatment. This can reveal alterations in signaling pathways and cellular machinery. For example, proteomic analysis of cells treated with an EGFR inhibitor could show decreased phosphorylation of EGFR itself and its downstream effectors, confirming target engagement and pathway inhibition. nih.govnih.gov A proteomic study on the combined effect of EGFR and MDM2 inhibitors in ovarian cancer cells revealed the downregulation of proteins involved in nucleotide biosynthesis. nih.gov
The table below provides an illustrative example of the types of changes in gene and protein expression that might be expected following treatment with a compound like this compound, assuming it acts as a kinase inhibitor targeting cell proliferation pathways.
Table 2: Illustrative Gene and Protein Expression Changes Post-Treatment with a Hypothetical Kinase Inhibitor
| Molecule | Type | Predicted Change | Biological Function | Reference |
|---|---|---|---|---|
| CCNB1 (Cyclin B1) | Gene/Protein | Down-regulated | Promotes cell cycle progression (G2/M phase) | amegroups.org |
| CDKN1A (p21) | Gene/Protein | Up-regulated | Inhibits cell cycle progression (tumor suppressor) | nih.gov |
| Bcl-2 | Gene/Protein | Down-regulated | Inhibits apoptosis (pro-survival) | |
| BAX | Gene/Protein | Up-regulated | Promotes apoptosis (pro-apoptotic) | |
| p-EGFR | Protein (Phospho-site) | Down-regulated | Active form of a key cell signaling receptor | researchgate.net |
| p-VEGFR-2 | Protein (Phospho-site) | Down-regulated | Active form of a key angiogenesis receptor | researchgate.net |
Collectively, these analytical strategies—from initial phenotypic screening to deep molecular profiling—are crucial for building a comprehensive understanding of the mechanism of action for novel compounds like this compound.
Preclinical Pharmacological Evaluation of 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid and Its Analogs
In Vitro Biological Activity Screening
Antiproliferative Activity against Diverse Human Cancer Cell Lines
The evaluation of 2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid and its analogs for anticancer activity has been a key area of investigation. While specific data for the parent compound is limited, numerous studies have explored the antiproliferative effects of its structural analogs against a wide spectrum of human cancer cell lines.
One study synthesized a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colorectal cancer) cell lines doaj.orgresearchgate.net. Among the tested compounds, the highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group at the 2-position of the thiazole ring, which showed 48% inhibition against HCT-8 cells doaj.orgresearchgate.net.
Another study focused on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the anticancer drug dasatinib nih.gov. One of the analogs, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib. However, its activity was significantly lower against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 20.2 µM and 21.6 µM, respectively nih.gov.
Novel thiazolyl-pyrazoline derivatives have also been investigated for their anticancer effects nih.gov. Specifically, certain analogs showed potent antiproliferative activity against A549 (lung cancer) and T-47D (breast cancer) cell lines, with IC50 values in the low micromolar range nih.gov. For instance, one of the most active compounds demonstrated an IC50 of 3.92 µM against A549 cells and 0.88 µM against T-47D cells nih.gov.
Furthermore, a series of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were synthesized and evaluated for their cytotoxicity against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines ijcce.ac.ir. The results indicated that Hela and U87 cells were more sensitive to these compounds than A549 cells. The most active derivative, with an ortho-chlorine moiety on the phenyl ring, exhibited an IC50 value of 1.3 µM against Hela cells ijcce.ac.ir.
Table 1: Antiproliferative Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 4-chloro-2-methylphenyl amido substituted thiazole | HCT-8 (Colorectal Cancer) | 48% inhibition | doaj.orgresearchgate.net |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to dasatinib | nih.gov |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast Cancer) | IC50 = 20.2 µM | nih.gov |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon Cancer) | IC50 = 21.6 µM | nih.gov |
| Thiazolyl-pyrazoline derivative | A549 (Lung Cancer) | IC50 = 3.92 µM | nih.gov |
| Thiazolyl-pyrazoline derivative | T-47D (Breast Cancer) | IC50 = 0.88 µM | nih.gov |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(ortho-chlorophenyl)acetamido) acetamide | Hela (Cervical Cancer) | IC50 = 1.3 µM | ijcce.ac.ir |
Antimicrobial Efficacy Assessments
The antimicrobial properties of thiazole derivatives have been extensively studied, revealing their potential against a range of microbial pathogens. Research on (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids has shown that these compounds possess both antibacterial and antifungal activities nih.gov. One particular analog with an octyl group attached to the thiazole ring demonstrated broad-spectrum activity against various microbes, excluding gram-negative bacteria nih.gov.
In a study focusing on thiazole-imino derivatives, compounds with nitro and chloro substitutions showed significant activity against both bacterial and fungal strains. Specifically, the nitro-substituted analog was most effective against bacterial strains S. aureus and B. subtilis, while the chloro-substituted analog was most potent against the fungal strains C. albicans and C. glabrata doaj.org.
Another investigation into new heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial and antifungal activity nih.gov. One of the synthesized compounds exhibited the best antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.23 to 0.7 mg/mL. The antifungal activity of these compounds was even more promising, with MIC values as low as 0.06 mg/mL nih.gov.
Furthermore, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating a thiazolidine-2,4-dione moiety demonstrated antibacterial activity primarily against Gram-positive bacterial strains, with the most active compounds having a MIC of 3.91 mg/L nih.gov.
Table 2: Antimicrobial Activity of Thiazole Acetic Acid Analogs
| Compound/Analog | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| (5-octyl-2-methyl-1,3-thiazole-4-yl) acetic acid | Various bacteria (Gram-positive) and fungi | Broad-spectrum activity | nih.gov |
| Nitro-substituted thiazole-imino derivative | S. aureus, B. subtilis | Appreciable activity | doaj.org |
| Chloro-substituted thiazole-imino derivative | C. albicans, C. glabrata | Appreciable activity | doaj.org |
| Heteroaryl(aryl) thiazole derivative | Various bacteria | 0.23-0.7 mg/mL | nih.gov |
| Heteroaryl(aryl) thiazole derivative | Various fungi | 0.06-0.47 mg/mL | nih.gov |
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivative | Gram-positive bacteria | 3.91 mg/L | nih.gov |
Anti-inflammatory Response Evaluation
Thiazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. A study on substituted phenyl thiazole derivatives found that these compounds possess appreciable anti-inflammatory activity, as evaluated by the carrageenan and formalin-induced rat paw edema methods wisdomlib.org. Notably, nitro-substituted thiazole derivatives showed better anti-inflammatory activity than the standard drug, nimesulide wisdomlib.org.
Another study synthesized a library of 2-imino-4-thiazolidinone derivatives and evaluated their in vivo anti-inflammatory activity nih.gov. Two compounds, 5-(2,4-dichloro-phenooxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide and 5-(2,4-dichloro-phenooxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide, exhibited significant inhibition of inflammation at 81.14% and 78.80%, respectively, after 5 hours, which was superior to the standard drug indomethacin (76.36% inhibition) nih.gov. These compounds also significantly suppressed the levels of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) nih.gov.
Furthermore, research on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed that most of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and TNF-α in RAW264.7 cells nih.gov. The introduction of electron-withdrawing groups at the amino position was found to enhance their anti-inflammatory activity nih.gov.
Table 3: Anti-inflammatory Activity of Thiazole Derivatives
| Compound/Analog | Model | Key Findings | Reference |
|---|---|---|---|
| Nitro-substituted phenyl thiazole derivatives | Carrageenan and formalin-induced rat paw edema | Better activity than nimesulide | wisdomlib.org |
| 5-(2,4-dichloro-phenooxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | Carrageenan-induced rat paw edema | 81.14% inhibition of inflammation | nih.gov |
| 5-(2,4-dichloro-phenooxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | Carrageenan-induced rat paw edema | 78.80% inhibition of inflammation | nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | LPS-induced inflammation in RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production | nih.gov |
Antioxidant Capacity Determination
The antioxidant potential of thiazole derivatives has been investigated through various in vitro assays. A study on phenolic thiazoles evaluated their radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays nih.gov. Several of the synthesized compounds demonstrated remarkable antioxidant and antiradical properties nih.gov.
In another study, (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were assessed for their antioxidant capacities mdpi.com. It was observed that the antioxidant activity was generally stronger with an increasing number of hydroxyl groups on the phenyl ring. Specifically, a compound with a catechol (3,4-dihydroxyphenyl) structure exhibited potent antioxidant activity across different assays mdpi.com.
Furthermore, the radical scavenging capacities of some thiazolylthiazolidine-2,4-dione derivatives were examined researchgate.net. Several of these compounds showed strong DPPH radical scavenging capacity. Notably, some derivatives exhibited activity similar to the standard antioxidant butylated hydroxytoluene (BHT) researchgate.net. The evaluation of 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester showed a high DPPH radical scavenger activity of 91.63% mdpi.com.
Table 4: Antioxidant Activity of Thiazole Derivatives
| Compound/Analog | Assay | Key Findings | Reference |
|---|---|---|---|
| Phenolic thiazoles | DPPH, ABTS | Remarkable antioxidant and antiradical properties | nih.gov |
| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one with a catechol structure | DPPH, ABTS, ROS scavenging | Strong antioxidant activity | mdpi.com |
| Thiazolylthiazolidine-2,4-dione derivatives | DPPH radical scavenging | Activity similar to BHT | researchgate.net |
| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH radical scavenging | 91.63% scavenging activity | mdpi.com |
Enzyme Assays for Inhibitory Potential against Specific Targets
Thiazole derivatives have been evaluated as inhibitors of various enzymes implicated in disease pathogenesis. A series of novel thiazolylhydrazone derivatives were designed and synthesized as potential anticholinesterase agents for Alzheimer's disease mdpi.com. Several of these compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE), with the most active compound showing an IC50 value of 0.028 µM, which is comparable to the reference drug donepezil mdpi.com.
In another study, fluorinated hydrazinylthiazole derivatives were evaluated for their inhibitory potential against α-amylase, an enzyme relevant to diabetes management nih.gov. One of the analogs was found to be a highly potent α-amylase inhibitor with an IC50 value of 5.14 µM, which was more potent than the standard inhibitor acarbose (IC50 = 5.55 µM) nih.gov.
Furthermore, the inhibitory effects of 2-amino thiazole derivatives on carbonic anhydrase I and II isoenzymes, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), were investigated doaj.org. The 2-amino-4-(4-chlorophenyl)thiazole compound showed the best inhibition against hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole was the most potent inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively doaj.org.
Table 5: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound/Analog | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Thiazolylhydrazone derivative | Acetylcholinesterase (AChE) | IC50 = 0.028 µM | mdpi.com |
| Fluorinated hydrazinylthiazole derivative | α-Amylase | IC50 = 5.14 µM | nih.gov |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki = 0.008 µM | doaj.org |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki = 0.124 µM | doaj.org |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki = 0.129 µM | doaj.org |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki = 0.083 µM | doaj.org |
In Vivo Efficacy Studies in Relevant Animal Models
While in vitro studies provide valuable preliminary data, in vivo studies in animal models are crucial for assessing the therapeutic potential of a compound in a complex biological system.
The anti-inflammatory activity of thiazole derivatives has been confirmed in vivo using the carrageenan-induced rat paw edema model wisdomlib.orgbenthamdirect.comnih.gov. In one study, nitro-substituted thiazole derivatives demonstrated superior performance compared to the standard anti-inflammatory drug nimesulide wisdomlib.org. Another study on thiazole-based chalcone derivatives identified eight compounds that exhibited anti-inflammatory activity in the range of 51-55% in the same animal model benthamdirect.comnih.gov.
In the context of anticancer activity, a conditionally activatable nanoferritin, The-0504, which encapsulates a topoisomerase I inhibitor, has shown widespread in vivo efficacy in various tumor xenograft models, including triple-negative breast cancer, lung cancer, and pancreatic cancer nih.gov. This delivery system demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression nih.gov. While not a direct analog of this compound, this study highlights the potential of targeted drug delivery systems for enhancing the in vivo efficacy of anticancer agents.
A study on 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, a close analog, reported its anti-inflammatory and analgesic activity in rats, indicating its potential for in vivo efficacy nih.gov.
Table 6: In Vivo Efficacy of Thiazole Derivatives
| Compound/Analog | Animal Model | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Nitro-substituted phenyl thiazole derivatives | Carrageenan-induced rat paw edema | Inflammation | Superior activity compared to nimesulide | wisdomlib.org |
| Thiazole-based chalcone derivatives | Carrageenan-induced mouse paw edema | Inflammation | 51-55% anti-inflammatory activity | benthamdirect.comnih.gov |
| The-0504 (nanoferritin encapsulating a topoisomerase I inhibitor) | Human tumor xenografts in mice | Cancer | Significant tumor growth inhibition and regression | nih.gov |
| 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid | Rat models | Inflammation and Pain | Demonstrated anti-inflammatory and analgesic activity | nih.gov |
Proof-of-Concept for Therapeutic Potential in Disease Models
The therapeutic potential of compounds structurally related to this compound has been primarily investigated in the contexts of cancer and inflammatory diseases.
Anticancer Activity:
Several studies have highlighted the anticancer potential of thiazole derivatives bearing a 4-fluorophenyl group. These compounds have been evaluated in various cancer cell lines, demonstrating cytotoxic effects. For instance, novel thiazolyl-pyrazoline derivatives incorporating a 4-fluorophenyl moiety have shown potent antiproliferative activity against human cancer cell lines. Specifically, certain analogs demonstrated significant inhibitory effects on A549 lung cancer and T-47D breast cancer cell lines. nih.gov
The proposed mechanism for the anticancer activity of some of these analogs involves the inhibition of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR). The 4-fluorophenyl group is considered a key pharmacophoric feature for potent EGFR inhibition. nih.govtandfonline.com
Interactive Data Table: In Vitro Anticancer Activity of 4-Fluorophenyl Thiazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolyl-pyrazoline 7g | A549 (Lung) | 3.92 | nih.gov |
| Thiazolyl-pyrazoline 7m | A549 (Lung) | 6.53 | nih.gov |
| Thiazolyl-pyrazoline 7g | T-47D (Breast) | 0.88 | nih.gov |
| Thiazolyl-pyrazoline 7m | T-47D (Breast) | 0.75 | nih.gov |
Anti-inflammatory and Analgesic Activity:
Thiazole acetic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. A study on 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, an analog of the target compound, demonstrated both anti-inflammatory and analgesic activities in animal models. nih.gov This suggests that the thiazole-5-yl-acetic acid scaffold may be a promising backbone for the development of novel anti-inflammatory agents.
Assessment of Pharmacodynamic Endpoints
Pharmacodynamic studies on analogs of this compound have focused on target engagement and downstream cellular effects, particularly in the context of their anticancer activity.
For the 4-fluorophenyl thiazole analogs with anticancer properties, a key pharmacodynamic endpoint assessed is the inhibition of EGFR kinase activity. Several of these compounds have been shown to be potent inhibitors of EGFR, with some exhibiting IC50 values in the nanomolar range. nih.govtandfonline.com The inhibition of EGFR leads to the disruption of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Furthermore, studies on thiazolyl-pyrazoline derivatives have explored their effects on the cell cycle and apoptosis. Promising compounds were found to induce a sub-G1 phase arrest and promote apoptosis in cancer cells, which are consistent outcomes of EGFR inhibition. nih.gov
Interactive Data Table: EGFR Kinase Inhibitory Activity of 4-Fluorophenyl Thiazole Analogs
| Compound/Analog | EGFR IC50 (nM) | Reference |
|---|---|---|
| Thiazolyl-pyrazoline 7b | 83 | nih.gov |
| Thiazolyl-pyrazoline 7g | 262 | nih.gov |
| Thiazolyl-pyrazoline 7l | 171 | nih.gov |
| Thiazolyl-pyrazoline 7m | 305 | nih.gov |
| Erlotinib (Reference) | 57 | nih.gov |
| 4-Fluorophenyl quinazoline VIII | 37.66 | tandfonline.com |
Comparative Analysis with Established Reference Compounds
In preclinical studies, the activity of novel thiazole derivatives is often compared to established reference compounds to gauge their relative potency and potential for further development.
In the context of anticancer activity, 4-fluorophenyl thiazole analogs have been compared to standard anticancer drugs such as Erlotinib and Staurosporine. While some analogs demonstrated potent EGFR inhibitory activity, their potency was generally found to be less than that of the reference compound Erlotinib. nih.gov However, some of these novel compounds exhibited greater antiproliferative activity against certain cancer cell lines compared to Staurosporine. nih.gov
For anti-inflammatory activity, analogs such as 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid would typically be compared against non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or diclofenac in relevant animal models of inflammation. However, direct comparative data for this specific analog is limited in the available literature.
The preclinical evaluation of analogs of this compound suggests that this class of compounds holds promise for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The presence of the 4-fluorophenyl moiety appears to be beneficial for anticancer activity through EGFR inhibition, while the thiazole acetic acid scaffold is associated with anti-inflammatory effects. Further preclinical studies on the specific compound this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential.
Derivatization and Rational Design of Novel Analogs Based on 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound, such as 2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid, to produce a clinical candidate. This iterative process involves synthesizing and testing new analogs to enhance desired characteristics while minimizing undesirable ones. Key strategies for optimizing this lead compound would focus on improving its affinity for the biological target, increasing its selectivity over other targets to reduce potential side effects, and refining its ADME (absorption, distribution, metabolism, and excretion) properties.
Modifications would systematically explore the three main regions of the molecule:
The 4-Fluorophenyl Ring: Altering the substituent on the phenyl ring can influence electronic properties and steric interactions with the target protein.
The Acetic Acid Side Chain: This group is crucial for interacting with the target and influences the compound's solubility and pharmacokinetic behavior. Modifications here can significantly impact how the compound is absorbed and distributed in the body.
The goal is to establish a clear understanding of the structure-activity relationship (SAR) to guide the design of analogs with a superior therapeutic profile.
Synthesis of Structure-Activity Relationship (SAR) Analogs for Improved Properties
To elucidate the structure-activity relationships of the this compound scaffold, a systematic synthesis of analogs is required. The synthesis would likely follow established routes for creating 2,5-disubstituted thiazoles, such as the Hantzsch thiazole (B1198619) synthesis or variations thereof. kau.edu.saresearchgate.net For example, a common approach involves the reaction of a thioamide (e.g., 4-fluorothiobenzamide) with an α-haloketone bearing the acetic acid moiety (e.g., ethyl 4-chloro-3-oxobutanoate), followed by hydrolysis of the ester. nih.govnih.gov
By systematically varying substituents at different positions, the impact of these changes on biological activity can be determined. For instance, analogs could be synthesized by:
Varying the Phenyl Ring Substituent (R¹): Replacing the fluorine atom with other halogens (Cl, Br), electron-donating groups (e.g., -CH₃, -OCH₃), or electron-withdrawing groups (e.g., -CF₃, -NO₂) can probe the electronic and steric requirements of the binding pocket. kau.edu.sanih.gov
Modifying the Acetic Acid Side Chain (R²): The carboxylic acid can be converted to amides, sulfonamides, or elongated/constrained linkers to explore interactions at this part of the molecule and improve properties like cell permeability. nih.gov
Substituting the Thiazole Ring (R³): Introducing small alkyl groups at the C4 position of the thiazole ring could provide insights into steric tolerance in that region. acs.org
The biological data from these analogs are crucial for building a comprehensive SAR model to guide further design efforts.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs
| Analog | R¹ (Phenyl Ring) | R² (Side Chain) | R³ (Thiazole Ring) | Predicted Biological Activity |
| Lead Compound | 4-F | -CH₂COOH | H | Baseline |
| Analog A | 4-Cl | -CH₂COOH | H | Potentially similar or increased |
| Analog B | 4-OCH₃ | -CH₂COOH | H | Potentially decreased or altered selectivity |
| Analog C | 4-CF₃ | -CH₂COOH | H | Potentially increased |
| Analog D | 4-F | -CH₂CONH₂ | H | Activity may vary; improved permeability |
| Analog E | 4-F | -CH₂COOH | CH₃ | Potentially decreased due to steric hindrance |
Bioisosteric Replacements for Enhanced Target Specificity
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving target specificity, potency, or metabolic stability. nih.gov For the this compound scaffold, several bioisosteric replacements could be explored. cambridgemedchemconsulting.com
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a source of poor oral bioavailability and rapid metabolism. It can be replaced with other acidic groups like tetrazole, hydroxamic acid, or acylsulfonamide. These replacements can maintain the key acidic interaction with the target while potentially improving pharmacokinetic properties.
Thiazole Ring Bioisosteres: The thiazole ring itself can be replaced with other five-membered heterocycles such as oxazole, imidazole, thiophene (B33073), or 1,2,4-oxadiazole. nih.govresearchgate.net Such changes alter the electronic distribution and hydrogen bonding capacity of the core structure, which can fine-tune binding affinity and selectivity.
Phenyl Ring Bioisosteres: The 4-fluorophenyl group could be substituted with other aromatic systems like pyridyl or thiophene rings. cambridgemedchemconsulting.com This can introduce new hydrogen bond donors or acceptors, potentially leading to new, favorable interactions with the target and enhancing specificity.
Fluorine Bioisosteres: The fluorine atom can be considered a bioisostere of a hydrogen atom or a hydroxyl group. nih.gov Exploring replacements of the fluorine with -H, -OH, or -CN could further refine interactions.
Table 2: Potential Bioisosteric Replacements
| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability and pharmacokinetic profile. |
| Thiazole Ring | Oxadiazole, Thiadiazole, Thiophene, Pyrazole | Modulate electronic properties and hydrogen bonding capacity. mdpi.com |
| Phenyl Ring | Pyridyl Ring, Thienyl Ring | Introduce new interaction points (e.g., hydrogen bond acceptors). |
| Fluoro Group (-F) | Methoxy (-OCH₃), Cyano (-CN), Hydroxyl (-OH) | Alter electronic nature and hydrogen bonding potential. |
Development of Hybrid Pharmacophores Incorporating this compound Scaffolds
Creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a powerful strategy for developing compounds with enhanced or dual-target activity. mdpi.com The this compound scaffold can be linked to other known pharmacologically active moieties to create novel hybrid agents.
The design rationale is often to target multiple pathways involved in a disease process or to improve affinity by engaging with an additional binding site on a single target. Potential pharmacophores to hybridize with the thiazole scaffold include:
Pyrazoline Moieties: Thiazolyl-pyrazoline hybrids have been investigated as inhibitors of protein kinases like EGFR. nih.govscienceopen.comtandfonline.com Combining the two scaffolds could lead to potent anticancer agents.
Quinazoline Scaffolds: Quinazolines are a well-known class of kinase inhibitors. A hybrid molecule could potentially exhibit dual inhibitory action or enhanced potency against specific kinases. mdpi.com
NSAID Moieties: For inflammatory targets, hybridizing the thiazole scaffold with a non-steroidal anti-inflammatory drug (NSAID) pharmacophore could result in agents with a synergistic or broader anti-inflammatory effect. mdpi.com
The synthesis of such hybrids would involve linking the two pharmacophores via a suitable spacer, often by modifying the acetic acid side chain or another accessible position on the scaffold.
Table 3: Examples of Hybrid Pharmacophore Strategies
| Partner Pharmacophore | Therapeutic Area | Rationale for Hybridization |
| Pyrazoline | Oncology | Potential for enhanced or dual kinase inhibition (e.g., EGFR/HER2). nih.govscienceopen.com |
| Quinazoline | Oncology | Targeting multiple signaling pathways in cancer. |
| Chalcone | Oncology, Antimicrobial | Combining two scaffolds with known anticancer and antimicrobial activities. scienceopen.com |
| Sulfonamide | Oncology, Antimicrobial | Potential for carbonic anhydrase inhibition or enhanced antibacterial activity. |
Design of Prodrugs for Optimized Delivery and Activation
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. researchgate.net This approach is often used to overcome issues with a drug's physicochemical or pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolism. researchgate.net
The carboxylic acid group of this compound is an ideal handle for prodrug design. researchgate.net By converting the polar carboxylic acid into a more lipophilic ester, the compound's ability to cross cell membranes can be significantly improved.
Common prodrug strategies for the acetic acid moiety include:
Ester Prodrugs: Simple alkyl esters (e.g., methyl, ethyl) can be synthesized to increase lipophilicity and enhance absorption. These esters are readily hydrolyzed by esterase enzymes in the blood and tissues to release the active carboxylic acid.
Carrier-Linked Prodrugs: The drug can be attached to a carrier molecule, such as a polymer or a peptide, to improve solubility or achieve targeted delivery. nih.gov For example, linking to a multi-hydroxyl polyethylene (B3416737) glycol (PEG) derivative could enhance water solubility and prolong circulation time. nih.gov
Acyloxymethyl or Amino-carbonylmethyl Esters: These more complex esters can be designed to have varying rates of hydrolysis, allowing for controlled release of the active drug.
The choice of the "promoiety" (the part of the prodrug cleaved off to release the drug) is critical and depends on the specific delivery challenge being addressed. researchgate.net The ideal prodrug should be stable until it reaches the desired site of action, where it should efficiently convert to the active drug, releasing a non-toxic promoiety. acs.org
Table 4: Potential Prodrug Strategies
| Promoiety | Prodrug Type | Purpose |
| Methyl, Ethyl | Simple Ester | Increase lipophilicity, improve membrane permeability. |
| Polyethylene Glycol (PEG) | Polymeric Prodrug | Enhance water solubility, prolong plasma half-life. nih.gov |
| Amino Acid | Peptidyl Prodrug | Target specific peptide transporters for improved uptake. |
| Acyloxymethyl | Double Ester | Modulate rate of hydrolysis for controlled release. |
Emerging Research Directions and Future Perspectives for 2 2 4 Fluorophenyl Thiazol 5 Yl Acetic Acid
Exploration of New Therapeutic Areas and Disease Targets
While the therapeutic applications of many thiazole (B1198619) derivatives have been explored, the specific disease targets for 2-(2-(4-fluorophenyl)thiazol-5-yl)acetic acid remain a fertile ground for investigation. The structural motifs of this compound, namely the fluorophenyl and thiazole acetic acid moieties, suggest potential interactions with a variety of biological targets.
Future research will likely focus on screening this compound against a wide array of disease models to identify novel therapeutic areas. Based on the activities of similar thiazole derivatives, potential areas of interest include:
Oncology: Many thiazole-based compounds have demonstrated potent anticancer activity. nih.govnih.gov Research could explore the efficacy of this compound against various cancer cell lines, with a focus on identifying specific molecular targets such as protein kinases (e.g., EGFR, HER2, CDKs), dihydrofolate reductase (DHFR), or tubulin. nih.govnih.govscienceopen.comresearchgate.net
Infectious Diseases: The thiazole ring is a common feature in antimicrobial agents. nih.gov Investigations into the antibacterial and antifungal properties of this compound could reveal its potential for treating infections, including those caused by drug-resistant pathogens.
Inflammatory Diseases: Certain thiazole derivatives exhibit anti-inflammatory properties. globalresearchonline.net Future studies could assess the ability of this compound to modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory conditions.
A systematic approach to target identification, employing techniques such as high-throughput screening and chemoproteomics, will be crucial in uncovering the full therapeutic potential of this molecule.
Table 1: Potential Therapeutic Areas and Disease Targets for this compound
| Therapeutic Area | Potential Disease Targets |
|---|---|
| Oncology | Protein Kinases (EGFR, HER2, CDKs), DHFR, Tubulin |
| Infectious Diseases | Bacterial and Fungal Enzymes |
Integration with Advanced Drug Discovery Technologies
Modern drug discovery technologies offer powerful tools to accelerate the development of promising compounds like this compound. Integration with these platforms can provide deep insights into its mechanism of action and facilitate the discovery of more potent and selective analogs.
Fragment-Based Drug Discovery (FBDD): The thiazole scaffold is a valuable component in fragment libraries used in FBDD campaigns. nih.gov The core structure of this compound can be considered a "fragment" that can be optimized and grown to enhance its binding affinity to specific biological targets. This approach allows for a more rational and efficient exploration of chemical space around the core scaffold.
DNA-Encoded Libraries (DELs): DEL technology enables the screening of vast libraries of compounds against a target protein. Incorporating the this compound scaffold into DELs would allow for the rapid identification of derivatives with high affinity and specificity for a given target. This technology can significantly accelerate the hit-to-lead optimization process.
By leveraging these advanced technologies, researchers can more effectively explore the structure-activity relationships of this compound and its derivatives, leading to the development of optimized drug candidates.
Strategies for Enhancing Potency and Selectivity
A key aspect of future research will be to enhance the potency and selectivity of this compound for its intended biological target(s). This can be achieved through a variety of medicinal chemistry strategies.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will be essential to understand how different functional groups influence biological activity. Key areas for modification include:
The substitution pattern on the fluorophenyl ring.
The nature of the substituent at the 5-position of the thiazole ring.
Alterations to the acetic acid side chain.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic and pharmacodynamic properties. For example, the carboxylic acid group of the acetic acid moiety could be replaced with other acidic functional groups to modulate its properties.
Computational Modeling and Docking Studies: In silico methods can be used to predict the binding modes of this compound and its analogs with their target proteins. This information can guide the design of new derivatives with improved binding affinity and selectivity.
A comprehensive SAR study, coupled with computational approaches, will be instrumental in developing second-generation compounds with superior therapeutic profiles.
Table 2: Strategies for Potency and Selectivity Enhancement
| Strategy | Approach |
|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to identify key functional groups for activity. |
| Bioisosteric Replacement | Substitution of functional groups with others that have similar physical or chemical properties to improve biological activity. |
Addressing Challenges in Biological System Interactions and Lead Candidate Development
The transition from a promising hit compound to a viable drug candidate is fraught with challenges related to its interaction with biological systems. For this compound, several key areas will require careful investigation.
Pharmacokinetics and ADME Properties: A thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. The presence of the fluorine atom can influence metabolic stability, and the carboxylic acid group will affect its solubility and distribution. researchgate.net
Toxicity and Off-Target Effects: It is essential to assess the potential for toxicity and off-target effects. Even with high selectivity for the intended target, interactions with other biological molecules can lead to adverse effects.
Drug Resistance: For applications in oncology and infectious diseases, the potential for the development of drug resistance must be considered. Strategies to overcome resistance, such as combination therapies, may need to be explored.
Addressing these challenges early in the development process will be crucial for the successful translation of this compound into a clinical candidate.
Opportunities for Collaborative and Interdisciplinary Research Initiatives
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future advancement of this compound will benefit significantly from such initiatives.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. Academic labs can contribute expertise in target identification and mechanism of action studies, while industry partners can provide resources for medicinal chemistry optimization, preclinical development, and clinical trials.
Consortia and Public-Private Partnerships: Large-scale consortia involving multiple research groups, government agencies, and private foundations can pool resources and expertise to tackle major challenges in drug development.
Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate progress by allowing researchers from different disciplines to build upon each other's work.
By fostering a collaborative research environment, the scientific community can more effectively unlock the full therapeutic potential of this compound and other promising drug candidates.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of thioamide intermediates with α-haloacetic acid derivatives. For example:
Thiazole Ring Formation : React 4-fluorophenyl-substituted thioamides with bromoacetic acid under microwave irradiation (70–100°C, 30–60 min) to enhance reaction efficiency and yield .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to isolate the pure product .
Yield Optimization : Adjust stoichiometric ratios (1:1.2 for thioamide:haloacetic acid) and monitor pH (6.5–7.5) to minimize side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the thiazole ring (C-2 and C-5 signals at δ 160–170 ppm) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂) .
- FTIR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and thiazole C=N absorption (~1640 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
- Solubility : Sparingly soluble in water (<0.1 mg/mL), moderately soluble in DMSO (15–20 mg/mL) .
- Melting Point : Analogous thiazole-acetic acids exhibit mp 135–145°C .
- Stability : Store at –20°C under inert atmosphere; sensitive to prolonged UV exposure .
Advanced: How can HPLC-DAD be optimized for quantifying this compound in complex matrices?
Methodological Answer:
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 0–10 min (20–60% B), 10–15 min (60% B).
- Detection : DAD at 254 nm (thiazole λ_max) .
- Validation : Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and recovery (>95%) using spiked biological samples .
Advanced: How can structural modifications enhance this compound’s pharmacological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the acetic acid with methyl ester or amide groups to improve bioavailability (e.g., GW501516, a PPARδ agonist with methyl ester modification) .
- Thiazole Functionalization : Introduce morpholine or trifluoromethyl groups at the 4-position to modulate receptor binding affinity .
- Prodrug Design : Synthesize N-methylamide derivatives to enhance blood-brain barrier penetration, as demonstrated for CNS-targeted analogs .
Advanced: How should researchers address discrepancies in solubility and stability data across studies?
Methodological Answer:
- Standardized Protocols : Use consistent solvents (e.g., DMSO lot variability affects solubility measurements) .
- Temperature Control : Perform stability assays at 25°C and 4°C to identify degradation pathways (e.g., hydrolysis of the acetic acid group) .
- Cross-Validation : Compare DSC (differential scanning calorimetry) and HPLC data to resolve conflicting thermal stability reports .
Advanced: What crystallographic methods elucidate this compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water 8:2).
- Key Parameters : Monitor space group (e.g., P2₁/c for analogous fluorophenyl-thiazole derivatives), hydrogen-bonding networks (O-H···N interactions), and torsion angles (<5° deviation for planar thiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
